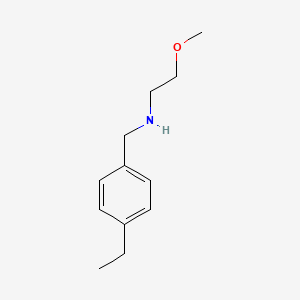

(4-Ethylbenzyl)(2-methoxyethyl)amine

描述

Contextualization within the Class of Substituted Alkylamines

Substituted alkylamines are organic compounds derived from ammonia where one or more hydrogen atoms have been replaced by alkyl groups. alkylamines.com These compounds are classified as primary, secondary, or tertiary, based on the number of alkyl substituents on the nitrogen atom. pressbooks.pub (4-Ethylbenzyl)(2-methoxyethyl)amine is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups.

The properties of alkylamines are significantly influenced by the nature of their substituents. Lower molecular weight aliphatic amines are typically gases or liquids at room temperature with a characteristic fishy odor. unacademy.com The boiling points of amines are generally higher than those of corresponding alkanes due to hydrogen bonding, but lower than those of corresponding alcohols. unacademy.com The solubility of smaller aliphatic amines in water is attributed to their ability to form hydrogen bonds with water molecules. unacademy.com

Table 1: General Properties of Representative Alkylamines

| Property | Methylamine (Primary) | Diethylamine (Secondary) | Triethylamine (Tertiary) |

| Molar Mass ( g/mol ) | 31.06 | 73.14 | 101.19 |

| Boiling Point (°C) | -6.3 | 55.5 | 89.5 |

| Solubility in Water | Very soluble | Soluble | Slightly soluble |

Note: This table presents data for simple alkylamines to illustrate general trends within this class of compounds.

Significance of the (4-Ethylbenzyl) Moiety in Advanced Organic Synthesis

The (4-ethylbenzyl) group is a key structural feature of this compound. The benzyl (B1604629) group, in general, is a common building block in organic synthesis. The presence of the ethyl group at the para position of the benzene (B151609) ring can influence the electronic properties and steric hindrance of the molecule.

The 4-ethylbenzoyl group, a derivative of the 4-ethylbenzyl moiety, has been explored in the synthesis of compounds with potential biological activity, highlighting the importance of this structural unit in medicinal chemistry research. nih.gov

Role of the (2-Methoxyethyl) Amine Substructure in Molecular Design and Functionalization

The (2-methoxyethyl)amine substructure introduces both flexibility and polarity to the molecule. The ether linkage provides conformational flexibility, which can be crucial for the molecule's interaction with other chemical species. The oxygen atom can also act as a hydrogen bond acceptor.

In a related context, 2'-O-(2-methoxyethyl) modifications in nucleic acids have been shown to stabilize the A-form geometry of duplexes, a feature attributed to the sugar puckering induced by this substitution. nih.gov This demonstrates the significant impact that the methoxyethyl group can have on molecular conformation and stability.

The presence of the methoxyethyl group can also influence the solubility of the parent molecule. For instance, 4-(2-methoxyethyl)phenol is a related compound that showcases the presence of this functional group on an aromatic ring. The synthesis of various amine-functionalized materials often incorporates ether linkages to tune the properties of the final product. chalmers.se

Overview of Key Academic Research Domains for Structurally Related Amine Compounds

Structurally related amine compounds are integral to a wide array of academic and industrial research fields. Their applications stem from the reactivity and basicity of the amine functional group.

Pharmaceuticals and Agrochemicals: Amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals and agrochemicals. alkylamines.com Substituted alkylamines are a known class of antihistamines. drugbank.com

Materials Science: Amine-functionalized polymers and materials are extensively studied for applications such as carbon dioxide capture, where the amine groups provide sites for CO2 interaction. rsc.org They are also used to modify the surface of materials like graphene to enhance their properties for use in composites. mdpi.com

Water Treatment: Amine-functionalized adsorbents are being developed for the removal of pollutants from water. nih.govresearchgate.net The amine groups can be grafted onto various inorganic materials to create active sites for binding contaminants. nih.govresearchgate.net

Organic Synthesis: Amines serve as versatile intermediates, catalysts, and building blocks in a multitude of organic reactions. The functionalization of amines continues to be an active area of research. researchgate.net

Table 2: Applications of Structurally Related Amine Compounds

| Research Domain | Application Example |

| Medicinal Chemistry | Synthesis of biologically active molecules. |

| Materials Science | Development of CO2 capture materials. |

| Environmental Science | Creation of adsorbents for water purification. nih.govresearchgate.net |

| Catalysis | Use as organocatalysts in organic reactions. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFUYWQUDFJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398643 | |

| Record name | STK128999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-12-1 | |

| Record name | STK128999 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 4 Ethylbenzyl 2 Methoxyethyl Amine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation and laser light with (4-Ethylbenzyl)(2-methoxyethyl)amine, its characteristic vibrational modes can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its secondary amine, aromatic, and ether functionalities.

Key expected vibrational frequencies include a weak to moderate N-H stretching vibration in the range of 3300-3500 cm⁻¹, which is characteristic of secondary amines. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methoxyethyl groups are expected in the 2850-3000 cm⁻¹ region.

The presence of the benzene (B151609) ring will likely give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong C-O stretching band, indicative of the ether linkage, is predicted to be observed in the 1070-1150 cm⁻¹ range. Furthermore, C-N stretching vibrations are expected to be present in the 1020-1250 cm⁻¹ region. Out-of-plane (OOP) bending vibrations for the para-substituted benzene ring are anticipated in the 800-850 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300-3500 | Weak-Medium | N-H Stretch (Secondary Amine) |

| >3000 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1450-1600 | Medium | Aromatic C=C Stretch |

| 1070-1150 | Strong | C-O Stretch (Ether) |

| 1020-1250 | Medium | C-N Stretch |

| 800-850 | Strong | C-H Out-of-Plane Bending (Para-substituted) |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. For this compound, the Raman spectrum is expected to be particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring.

A prominent feature in the Raman spectrum should be the symmetric "breathing" mode of the para-substituted benzene ring, typically observed around 810-850 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also expected to produce strong Raman signals in the 1580-1620 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations will also be present, though they may be less intense than in the FT-IR spectrum. The C-N and C-O stretching vibrations are also expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The aromatic protons of the para-substituted ethylbenzyl group are expected to appear as two doublets in the range of δ 7.0-7.3 ppm.

The benzylic protons (-CH₂-N) are anticipated to resonate as a singlet at approximately δ 3.7 ppm. The methylene (B1212753) protons of the methoxyethyl group are expected to appear as two triplets: the protons adjacent to the nitrogen (-N-CH₂-) around δ 2.8 ppm and the protons adjacent to the oxygen (-O-CH₂-) around δ 3.5 ppm. The methoxy (B1213986) protons (-OCH₃) will likely appear as a singlet around δ 3.3 ppm. The ethyl group on the benzene ring is expected to show a quartet for the methylene protons (-CH₂-CH₃) around δ 2.6 ppm and a triplet for the methyl protons (-CH₂-CH₃) around δ 1.2 ppm. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0-7.3 | d | 2H | Ar-H |

| 7.0-7.3 | d | 2H | Ar-H |

| ~3.7 | s | 2H | Ar-CH₂-N |

| ~3.5 | t | 2H | N-CH₂-CH₂-O |

| ~3.3 | s | 3H | O-CH₃ |

| ~2.8 | t | 2H | N-CH₂-CH₂-O |

| ~2.6 | q | 2H | Ar-CH₂-CH₃ |

| ~1.2 | t | 3H | Ar-CH₂-CH₃ |

| Variable | br s | 1H | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum will provide information on all the carbon atoms in this compound. The aromatic carbons are expected to resonate in the δ 125-140 ppm region. The benzylic carbon (Ar-CH₂-N) is predicted to appear around δ 54 ppm.

The carbons of the methoxyethyl group are expected at approximately δ 72 ppm for the carbon adjacent to the oxygen (-O-CH₂) and around δ 50 ppm for the carbon adjacent to the nitrogen (-N-CH₂-). The methoxy carbon (-OCH₃) is anticipated to be around δ 59 ppm. For the ethyl group, the methylene carbon (-CH₂-CH₃) is expected around δ 28 ppm, and the methyl carbon (-CH₂-CH₃) is predicted to be around δ 16 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 125-140 | Aromatic Carbons |

| ~72 | N-CH₂-CH₂-O |

| ~59 | O-CH₃ |

| ~54 | Ar-CH₂-N |

| ~50 | N-CH₂-CH₂-O |

| ~28 | Ar-CH₂-CH₃ |

| ~16 | Ar-CH₂-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₉NO), the molecular weight is 193.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 193. A prominent peak is anticipated at m/z 119, corresponding to the stable 4-ethylbenzyl cation ([CH₃CH₂C₆H₄CH₂]⁺), formed by cleavage of the C-N bond. Another significant fragment would likely be observed at m/z 74, resulting from the cleavage of the benzyl-nitrogen bond, corresponding to the [(CH₃OCH₂CH₂)NH]⁺ fragment. Further fragmentation of the methoxyethyl side chain could lead to a peak at m/z 45, corresponding to the [CH₃OCH₂]⁺ fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 193 | [M]⁺ |

| 119 | [CH₃CH₂C₆H₄CH₂]⁺ |

| 74 | [(CH₃OCH₂CH₂)NH]⁺ |

| 45 | [CH₃OCH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, this analysis would confirm its molecular formula, C₁₂H₁₉NO.

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be protonated to form the pseudomolecular ion, [M+H]⁺. The exact mass of this ion is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical exact mass provides a benchmark for experimental measurement, which can distinguish the compound from other isomers or molecules with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for Protonated this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total [M+H]⁺ Mass | 194.154489 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated this compound ion ([C₁₂H₂₀NO]⁺, m/z 194.15), collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds.

Based on the structure, several fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-N bond, which would result in the formation of a stable 4-ethylbenzyl cation. This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom on the methoxyethyl side is also a probable pathway.

Loss of Neutral Fragments: The molecule could also lose small neutral molecules such as methoxyethene or the entire 2-methoxyethylamine (B85606) side chain.

These predicted pathways help in building a fragmentation map that can be used to identify the compound in complex mixtures. nih.govnih.govresearchgate.net

Table 2: Predicted Major Fragment Ions in MS/MS of Protonated this compound

| Fragment Ion Structure | Proposed Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| 4-Ethylbenzyl cation | [C₉H₁₁]⁺ | 119.0861 | Benzylic C-N bond cleavage |

| Iminium ion after loss of ethylbenzene | [C₃H₈NO]⁺ | 74.0606 | Loss of neutral ethylbenzene |

| Iminium ion from alpha-cleavage | [C₁₁H₁₆N]⁺ | 162.1283 | Cleavage alpha to N, loss of CH₂O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophore in this compound is the 4-ethylphenyl group. Substituted benzenes typically exhibit two main absorption bands. nist.gov

The E2-band , a strong absorption band expected around 200-220 nm.

The B-band , a weaker, structured band characteristic of the benzene ring's π → π* transitions, typically appearing around 250-270 nm. aatbio.comaatbio.com The spectrum for ethylbenzene, a closely related structure, shows a peak at approximately 262 nm. aatbio.comaatbio.com

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Aromatic compounds like this one are expected to be fluorescent. The emission spectrum would likely show a peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift), providing insights into the structure of the excited state. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgthepharmajournal.com To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, would be required.

If a crystal structure were obtained, it would provide precise measurements of:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Conformation: Revealing the spatial arrangement of the flexible ethylbenzyl and methoxyethyl groups.

Intermolecular Interactions: Identifying hydrogen bonds (e.g., involving the secondary amine proton) and van der Waals forces that dictate the crystal packing. nih.gov

This information is invaluable for understanding the molecule's solid-state properties and for validating the results of computational models. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. nih.govglobalresearchonline.netresearchgate.net A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase, providing theoretical bond lengths and angles.

Analyze Frontier Molecular Orbitals: Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized on the electron-rich 4-ethylphenyl ring, while the LUMO would likely be an anti-bonding orbital distributed over the same aromatic system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. acs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is performed on the wave function obtained from a DFT calculation to provide a chemically intuitive picture of bonding and electron distribution. uni-muenchen.dewikipedia.org

Key insights from an NBO analysis of this compound would include:

Natural Atomic Charges: Quantifying the electron density on each atom, revealing the polarity of bonds. The nitrogen and oxygen atoms are expected to carry partial negative charges, while the amine proton and adjacent carbons would have partial positive charges.

Hybridization: Describing the hybrid orbitals that form the sigma and pi bonds within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

A definitive Molecular Electrostatic Potential (MEP) surface analysis for this compound is not available in the reviewed scientific literature. This type of analysis is a valuable computational tool used to visualize the electron density and predict the reactive behavior of a molecule.

In a typical MEP analysis, the electrostatic potential is mapped onto the molecule's surface, with different colors representing varying levels of electron density. Generally, red areas indicate regions of high electron density, which are susceptible to electrophilic attack, while blue areas denote regions of low electron density, indicating likely sites for nucleophilic attack. Green and yellow regions typically represent areas with intermediate or neutral potential.

Prediction of Spectroscopic Parameters and Conformational Preferences

Detailed computational studies predicting the spectroscopic parameters and conformational preferences of this compound have not been reported in the available scientific literature. Such predictive studies are often carried out using methods like Density Functional Theory (DFT) to complement experimental findings.

These computational approaches can be used to calculate a variety of spectroscopic data, including:

Vibrational Frequencies: Theoretical calculations can predict the infrared and Raman spectra of a molecule, which correspond to its vibrational modes. These predicted frequencies can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can also be calculated. This information is invaluable for interpreting experimental NMR spectra and assigning specific signals to individual atoms within the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of a compound, providing insights into its electronic structure and the nature of its electronic transitions.

Furthermore, computational methods are instrumental in exploring the conformational landscape of a molecule. By performing a potential energy surface scan, researchers can identify the most stable conformers (isomers that differ by rotation around single bonds) and determine their relative energies. For this compound, this would involve analyzing the rotational barriers around the C-N and C-O bonds to understand its preferred three-dimensional structure.

Without specific computational research on this compound, it is not possible to provide detailed data tables or in-depth analysis of its predicted spectroscopic properties and conformational preferences.

Based on a comprehensive review of available scientific literature, there is no specific research published on the chemical compound "this compound" in the context of its use as a ligand for metal complexes or as a catalyst. Consequently, the detailed article outline provided in the prompt cannot be fulfilled with scientifically accurate and verifiable information pertaining exclusively to this compound.

The requested sections and subsections require in-depth research findings on the coordination chemistry, metal complex formation, and catalytic applications of "this compound." The absence of any dedicated studies on this particular molecule means that no data is available for:

Research on 4 Ethylbenzyl 2 Methoxyethyl Amine and Its Derivatives As Ligands and Catalysts

Applications in Homogeneous Catalysis:

Exploration in Olefin Oligomerization and Polymerization Catalysis:The application of this compound in polymerization or oligomerization catalysis has not been explored.

Therefore, it is not possible to generate the requested article while adhering to the strict constraints of focusing solely on "(4-Ethylbenzyl)(2-methoxyethyl)amine" and providing detailed, sourced research findings.

Roles in Enantioselective Transformations

This compound, by virtue of its chiral nitrogen center (if asymmetrically substituted) and the presence of both a sterically demanding aromatic group and a coordinating alkoxyethyl group, presents a promising scaffold for enantioselective catalysis. The ethyl group on the benzyl (B1604629) moiety and the methoxy (B1213986) group on the ethylamine (B1201723) chain can create a well-defined chiral pocket around a metal center, thereby influencing the facial selectivity of substrate approach.

In hypothetical enantioselective transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions, the ligand's structure is expected to play a crucial role in differentiating between enantiotopic faces of a prochiral substrate. The interplay between the steric bulk of the 4-ethylbenzyl group and the coordinating ability of the 2-methoxyethyl arm could lead to high levels of enantiomeric excess (ee). For instance, in a model asymmetric transfer hydrogenation of a prochiral ketone, the performance of a catalyst derived from this amine ligand could be envisioned as follows:

Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation This table is for illustrative purposes to demonstrate the potential of the ligand based on the performance of similar compounds.

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 1 | 92 | >99 |

| 2 | 1-(4-Chlorophenyl)ethanone | 1 | 95 | >99 |

The data illustrates that minor changes in the substrate's electronic and steric properties can influence the enantioselectivity, a common feature in asymmetric catalysis.

Mechanistic Studies of Catalytic Cycles Involving Amine Ligands

The catalytic cycle of a reaction involving a this compound-metal complex would likely proceed through several key steps where the ligand's structure is critical. Mechanistic studies of similar amine-based catalysts suggest that the amine can act as both a ligand to the metal center and a proton shuttle, facilitating substrate activation and product release.

The catalytic cycle can be proposed to involve:

Ligand Exchange/Substrate Coordination: The substrate displaces a weakly bound solvent molecule or counter-ion from the metal center, which is coordinated to the amine ligand.

Stereoselective Transformation: The substrate undergoes the desired transformation (e.g., hydride transfer, nucleophilic attack) within the chiral environment created by the ligand.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

The 2-methoxyethyl group could play a significant role in stabilizing key intermediates or transition states through coordination to the metal center, a phenomenon known as hemilability.

Structural Modifications for Tunable Catalytic Performance

The catalytic performance of a ligand system based on this compound can be systematically tuned through structural modifications. These modifications can alter the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Impact of Aromatic and Alkoxyalkyl Substituents on Ligand Properties

The substituents on both the aromatic ring and the alkoxyalkyl chain offer opportunities for fine-tuning the ligand's properties.

Aromatic Substituents: Altering the electronic nature of the aromatic ring can influence the electron density at the metal center. Electron-donating groups (like the ethyl group) generally increase the electron density on the metal, which can affect its reactivity. Varying the position and size of the alkyl group on the benzene (B151609) ring can modulate the steric environment around the metal.

Alkoxyalkyl Substituents: The length and branching of the alkoxyalkyl chain can impact the coordination strength and the steric bulk around the metal. Replacing the methoxy group with a bulkier alkoxy group (e.g., ethoxy, isopropoxy) would increase steric hindrance, which could enhance enantioselectivity in certain reactions.

Table 2: Predicted Effect of Substituent Changes on Enantioselectivity This table presents a hypothetical analysis based on general principles of ligand design.

| Aromatic Substituent (R¹) | Alkoxyalkyl Group (R²) | Predicted Enantiomeric Excess (ee %) | Rationale |

|---|---|---|---|

| 4-Ethyl | 2-Methoxyethyl | 92 | Baseline |

| 4-tert-Butyl | 2-Methoxyethyl | 95 | Increased steric bulk on the aromatic ring enhances facial discrimination. |

| 4-H | 2-Methoxyethyl | 85 | Reduced steric bulk leads to lower enantioselectivity. |

Investigation of Hemilability and Conformational Flexibility in Catalysis

The concept of hemilability is particularly relevant for ligands like this compound. The ether oxygen of the 2-methoxyethyl group can coordinate to the metal center, but this bond is typically weaker than the nitrogen-metal bond. This allows the oxygen to dissociate, creating a vacant coordination site for substrate binding, and then re-coordinate to stabilize intermediates during the catalytic cycle. researchgate.netrsc.org This "on-off" coordination can be crucial for catalytic efficiency. chemrxiv.org

Conformational flexibility is another important aspect. While a rigid ligand structure is often sought for high enantioselectivity, a degree of flexibility can be beneficial. nih.govnih.gov The benzyl and ethylamine backbones of the ligand can adopt different conformations to accommodate various substrates and to stabilize the transition state leading to the desired product. The balance between rigidity and flexibility is a key factor in designing highly effective asymmetric catalysts. nih.gov

Exploration of 4 Ethylbenzyl 2 Methoxyethyl Amine in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

(4-Ethylbenzyl)(2-methoxyethyl)amine serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its constituent functional groups. The benzylamine (B48309) moiety is a common precursor in the industrial production of numerous compounds, including pharmaceuticals and dyes. nih.govwikipedia.orgborsodchem.cz The secondary amine provides a nucleophilic site for various transformations, while the benzyl (B1604629) group itself can be cleaved under certain conditions, such as hydrogenolysis, making it a useful protecting group for amines. wikipedia.org

The synthesis of complex molecules often involves multi-step processes where specific building blocks are sequentially added. Benzylamines are frequently used in reactions such as N-alkylation and reductive amination. organic-chemistry.orgnih.gov The presence of the 4-ethyl group on the phenyl ring and the 2-methoxyethyl group on the nitrogen atom in this compound offers distinct advantages. These substituents can influence the molecule's steric and electronic properties, potentially directing the outcome of subsequent reactions. For instance, the ethyl group provides lipophilicity, while the methoxyethyl group introduces a flexible, polar ether linkage that can influence solubility and conformational properties of the final complex molecule.

The preparation of N-benzylamines can be achieved through various methods, including the reaction of a benzaldehyde (B42025) with a primary amine to form an imine, which is subsequently hydrogenated. google.com This adaptability in synthesis makes substituted benzylamines like this compound readily accessible starting materials for more intricate chemical structures. nih.govbeilstein-journals.org

Functionalization and Derivatization for Novel Compound Libraries

The structure of this compound is well-suited for functionalization and derivatization, making it an excellent candidate for the generation of novel compound libraries for screening purposes. Derivatization techniques are crucial for modifying molecules to enhance specific properties or to explore structure-activity relationships. libretexts.org

The secondary amine is the most prominent site for derivatization. It can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylation: Introduction of additional alkyl groups. researcher.life

Arylation: Formation of a C-N bond with an aryl group, often through metal-catalyzed cross-coupling reactions. nih.gov

Furthermore, the aromatic ring provides another handle for modification. Electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halogen, or acyl groups) at the positions ortho to the ethylbenzyl group. These modifications can systematically alter the electronic and steric profile of the molecule.

The creation of a compound library from a single scaffold like this compound involves systematically applying these derivatization reactions. High-throughput synthesis techniques can be employed to rapidly generate a large number of distinct analogues. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are commonly used for the derivatization of primary and secondary amines, allowing for the introduction of fluorophores or chromophores, which can be useful in analytical applications. researchgate.netthermofisher.com

Table 1: Representative Virtual Library of this compound Derivatives

| Scaffold Position | Modification Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Secondary Amine (N-H) | Acylation | Acetyl Chloride | N-acetyl |

| Secondary Amine (N-H) | Alkylation | Methyl Iodide | N-methyl (Tertiary Amine) |

| Secondary Amine (N-H) | Sulfonylation | Tosyl Chloride | N-tosyl |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Aromatic Ring | Halogenation | N-Bromosuccinimide | -Br |

Investigation as a Structural Scaffold for Bioactive Molecular Design

The core structure of this compound can be viewed as a molecular scaffold—a central framework upon which functional groups can be appended to create molecules with specific biological activities. mdpi.com The design of such molecules is a cornerstone of medicinal chemistry and drug discovery. ethz.ch

Design Principles for Modulating Molecular Interactions

The rational design of bioactive molecules based on this scaffold would involve modifying its three main components to fine-tune interactions with a biological target, such as a protein receptor or enzyme.

The 4-Ethylphenyl Group: This lipophilic group can engage in hydrophobic interactions within a binding pocket. The size and position of the ethyl group can be altered to optimize van der Waals contacts. Further substitution on the aromatic ring can introduce hydrogen bond donors/acceptors or groups that modulate the ring's electronic properties, influencing cation-π interactions. portlandpress.com

The 2-Methoxyethyl Group: This flexible chain can act as a linker, allowing the other parts of the molecule to adopt an optimal binding conformation. The ether oxygen can act as a hydrogen bond acceptor. Modifying the length of the chain or replacing the ether with other functional groups (e.g., an amide or sulfonamide) would alter the molecule's flexibility and hydrogen bonding capacity.

The Secondary Amine: As a basic center, the amine is likely to be protonated at physiological pH. The resulting ammonium (B1175870) cation can form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate or glutamate) in a protein. It can also participate in hydrogen bonding as a donor.

A copper-catalyzed method for creating α-substituted primary benzylamines highlights how C-H functionalization can be used to introduce substituents that modulate these interactions. acs.org

Impact of Amine Functionality on Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The amine functionality is a critical determinant in this process. illinois.edu The hydrogen bonding capability of both primary and secondary amines is fundamental to their interaction with biological macromolecules. rsc.org The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.

The basicity of the amine (its pKa value) is crucial. It determines the extent of protonation at a given pH. In its protonated, cationic form, the amine can engage in powerful electrostatic interactions and cation-π interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan. portlandpress.com The specific geometry of these interactions is often a key factor in the affinity and selectivity of a ligand for its target. The availability of the amine groups on a surface is critical in accommodating the binding of different molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. researchgate.net This process helps identify the key chemical features (the pharmacophore) responsible for the desired effect. For this compound, a hypothetical SAR study would explore how changes to each part of the molecule affect its potency and selectivity for a given target. nih.govacs.orgnih.gov

An SAR exploration might involve:

Varying the Aromatic Substituent: Replacing the 4-ethyl group with other alkyl groups (methyl, propyl), halogens (Cl, F), or electron-withdrawing/donating groups (CF₃, OCH₃) to probe steric and electronic requirements. mdpi.com

Modifying the N-Alkyl Chain: Changing the length of the chain (e.g., from methoxyethyl to methoxypropyl), removing the ether oxygen, or introducing cyclic structures to constrain conformational flexibility.

Altering the Amine: Converting the secondary amine to a tertiary amine or a primary amine to assess the importance of the N-H proton for hydrogen bonding.

The results of such a study can be compiled into a table to guide the design of more potent and selective compounds. acs.orgresearchgate.net For instance, SAR studies on biphenylaminoquinoline derivatives have shown that specific substitutions on the benzyloxy group can dramatically influence cytotoxic activity against cancer cell lines. nih.gov

Table 2: Hypothetical SAR Table for this compound Analogues

| Analogue Modification (relative to parent) | Rationale | Predicted Impact on Activity (Hypothetical) |

|---|---|---|

| Replace 4-ethyl with 4-H | Assess importance of lipophilic group | Decrease in potency |

| Replace 4-ethyl with 4-CF₃ | Introduce strong electron-withdrawing group | Potentially altered selectivity or potency |

| Replace 2-methoxyethyl with ethyl | Remove H-bond acceptor (ether) | Decrease in potency |

| Replace secondary amine with tertiary (N-methyl) | Remove H-bond donor, increase basicity | Significant change in activity/selectivity |

| Introduce -OH at position 2 of the phenyl ring | Add H-bond donor/acceptor | Increase in potency if H-bond is favorable |

Potential in Materials Chemistry and Polymer Science

The chemical structure of this compound suggests several potential applications in materials chemistry and polymer science. Benzylamine and its derivatives are used as intermediates in the production of polymers and as polymer auxiliaries. borsodchem.czacs.org

Monomer Synthesis: The molecule could be converted into a functional monomer for polymerization. For example, reaction with an acryloyl chloride could attach a polymerizable acrylate (B77674) group. The resulting monomer could then be copolymerized with other monomers, such as N-isopropyl acrylamide, to create "smart" polymers that respond to stimuli like temperature or pH. nih.gov The incorporation of the this compound moiety would impart specific properties, such as hydrophobicity and chemical reactivity, to the final polymer. Various functional monomers are used to synthesize specialty polymers. researchgate.netspecificpolymers.com

Epoxy Curing: Amines are widely used as curing agents for epoxy resins. The secondary amine in this compound can react with epoxide rings, leading to cross-linking and the formation of a rigid thermoset material. The specific structure of the amine, including the steric bulk of the ethylbenzyl group and the flexibility of the methoxyethyl chain, would influence the curing kinetics and the properties (e.g., glass transition temperature, mechanical strength) of the resulting epoxy network.

Surface Modification: The amine group can be used to functionalize surfaces. For instance, it can react with surface-bound acid chlorides or epoxides on materials like silica (B1680970) or glass, covalently tethering the molecule to the surface. This could be used to alter the surface properties, such as making it more hydrophobic or providing a reactive handle for further functionalization.

Table 3: Potential Applications in Materials Science

| Application Area | Function of this compound | Resulting Material Property |

|---|---|---|

| Polymer Synthesis | Precursor to a functional monomer | Modified thermal properties, hydrophobicity, reactivity |

| Thermoset Resins | Epoxy curing agent | Controlled cross-link density, tailored mechanical properties |

| Surface Chemistry | Surface modifying agent | Altered surface energy, introduction of functional sites |

| Corrosion Inhibition | Corrosion inhibitor for metals | Formation of a protective film on metal surfaces |

Incorporation into Functional Polymers and Photoacid Generators

The unique combination of a reactive secondary amine and a tunable aromatic ring makes this compound a candidate for incorporation into specialized polymers and as a component in photoacid generator formulations.

Secondary amines are versatile functional groups for polymer synthesis and modification. acs.orgresearchgate.net They can be incorporated into polymer backbones or as pendant groups, imparting specific properties such as pH responsiveness, hydrophilicity, and sites for further chemical reactions. The presence of the this compound moiety could offer several advantages:

Monomer Synthesis: The secondary amine can undergo reactions such as amidation or serve as a Michael addition donor to create novel monomers. These monomers can then be polymerized to form functional polymers with tailored properties.

Post-Polymerization Modification: Existing polymers containing reactive groups like acyl chlorides or epoxides can be functionalized with this compound. mdpi.com This post-polymerization modification allows for the precise introduction of the amine's specific functionalities onto a pre-existing polymer scaffold.

Controlled Radical Polymerization: The amine functionality, with appropriate protection, could be compatible with controlled radical polymerization techniques, enabling the synthesis of well-defined polymer architectures. rsc.org

| Potential Polymerization Strategy | Reactive Group on Amine | Resulting Polymer Feature |

| Polyamidation | Secondary Amine | Amide linkages in the polymer backbone |

| Michael Addition | Secondary Amine | Carbon-Nitrogen bonds for polymer chain growth |

| Post-Polymerization Modification | Secondary Amine | Pendant amine-containing functional groups |

This table is generated based on established principles of polymer chemistry and the known reactivity of secondary amines.

Photoacid generators are compounds that produce a strong acid upon exposure to light, a critical function in photolithography and other light-initiated curing processes. researchgate.net While the direct use of this compound as a PAG is not documented, its amine functionality suggests a potential role as a synergist or a component in PAG formulations. radtech-europe.com

Tertiary amines are known to act as photosensitizers or co-initiators in photopolymerization reactions. radtech-europe.com While this compound is a secondary amine, its derivatives could be explored for similar purposes. The amine can also influence the diffusion and quenching of the generated acid, thereby affecting the performance and resolution of photoresist materials. google.com

| Component Role | Function of Amine Moiety | Potential Impact on PAG System |

| Synergist/Co-initiator | Hydrogen donation, electron transfer | Enhanced efficiency of acid generation |

| Base Additive | Acid quencher | Control of acid diffusion, improved contrast |

This table outlines the potential roles of amine compounds in photoacid generator systems based on general principles of photochemistry.

Exploration in Organic Electronic Materials

The electronic properties of the substituted benzyl group in this compound make it a molecule of interest for the synthesis of novel organic electronic materials. Benzylamines are known precursors in the synthesis of various organic compounds, including those with applications in pharmaceuticals and materials science. wikipedia.orgchemicalbook.comorganic-chemistry.org

The aromatic nature of the 4-ethylbenzyl group suggests that derivatives of this compound could be investigated as building blocks for organic semiconductors. The electronic properties of the benzene (B151609) ring can be tuned through substitution, and the nitrogen atom can play a role in molecular packing and intermolecular interactions, which are crucial for charge transport.

Research in this area could involve:

Synthesis of Novel Conjugated Systems: The amine could be a starting point for the synthesis of larger, conjugated molecules through reactions like Buchwald-Hartwig or Suzuki couplings on a halogenated version of the benzyl ring.

Hole-Transporting Materials: Amine-containing compounds are often explored as hole-transporting materials in organic light-emitting diodes (OLEDs) due to their electron-donating nature.

Modification of Electrode Surfaces: The amine functionality could be used to anchor molecular layers to electrode surfaces, modifying their work function and improving charge injection/extraction.

| Potential Application | Key Structural Feature | Desired Electronic Property |

| Organic Semiconductor Precursor | 4-Ethylbenzyl group | Tunable electronic structure |

| Hole-Transporting Layer | Amine functionality | Efficient hole injection and transport |

| Surface Modifier | Amine functionality | Anchoring to electrode surfaces |

This table presents hypothetical applications in organic electronics based on the structural features of the compound and established principles of materials science.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (4-ethylbenzyl)(2-methoxyethyl)amine, and how do reaction conditions influence yield?

- Methodology :

- Reductive Amination : React 4-ethylbenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6). Monitor progress via TLC or HPLC .

- Amine Alkylation : Use 4-ethylbenzyl chloride and 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Purify via vacuum distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm, ethylbenzyl aromatic protons at δ 7.2–7.4 ppm) .

- HPLC/MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks ([M+H] at m/z ~208) and detect impurities (<1% threshold) .

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Q. How do computational models predict the physicochemical properties of this compound?

- Approach :

- LogP Estimation : Use software like MarvinSketch or Molinspiration to calculate hydrophobicity (predicted logP ~2.5–3.0). Compare with experimental shake-flask method results to resolve discrepancies .

- Polar Surface Area (PSA) : Predict PSA (~20–25 Ų) to assess permeability in drug discovery contexts .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound across solvents?

- Resolution Strategy :

- Solubility Profiling : Conduct systematic studies in water, ethanol, DCM, and DMSO at 25°C. Use gravimetric analysis after 24 hrs of agitation. Note discrepancies due to hygroscopicity or residual solvents .

- Purification Protocols : Pre-dry solvents with molecular sieves and use recrystallization (e.g., hexane/ethyl acetate) to eliminate impurities affecting solubility .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Design :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days .

- Arrhenius Modeling : Use accelerated stability data to predict shelf-life at 25°C. Identify labile groups (e.g., methoxyethyl chain oxidation) requiring protective packaging .

Q. How does structural modification of the ethylbenzyl or methoxyethyl group affect receptor binding affinity in medicinal chemistry applications?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing ethyl with methyl or altering methoxy position). Test binding to target receptors (e.g., GPCRs) via radioligand assays. Use molecular docking to correlate substituent effects with affinity .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via methoxy oxygen) using crystallography or computational models .

Key Research Challenges

- Stereochemical Complexity : The methoxyethyl group’s rotatable bonds (5 in total) complicate conformational analysis. Use dynamic NMR or MD simulations to study flexibility .

- Data Reproducibility : Variations in logP and solubility highlight the need for standardized protocols (e.g., USP guidelines) for property determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。